molecular formula C14H18ClN5S B5585446 4-(2-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(2-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5585446
M. Wt: 323.8 g/mol
InChI Key: PDHUZJOKQUKXDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione and related compounds typically involves multi-step protocols. For instance, a three-step synthesis protocol yielding similar triazole derivatives has been reported, where the final product's structure is confirmed through HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023). This approach emphasizes the importance of stepwise synthesis and thorough structural characterization in obtaining these complex molecules.

Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been elucidated using techniques like X-ray crystallography, NMR, IR, and UV spectroscopy. For example, studies on 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione reveal its thione tautomerism, orthogonal chlorophenyl ring orientation, and detailed supramolecular interactions, highlighting the molecule's planar five-membered ring and its interactions leading to a three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).

properties

IUPAC Name

4-(2-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5S/c1-18-6-8-19(9-7-18)10-13-16-17-14(21)20(13)12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHUZJOKQUKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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